molecular formula C10H14N2O4 B1259399 3,3'-(3,6-Dihydropyrazine-2,5-diyl)dipropanoic acid CAS No. 77479-03-9

3,3'-(3,6-Dihydropyrazine-2,5-diyl)dipropanoic acid

Cat. No. B1259399
CAS RN: 77479-03-9
M. Wt: 226.23 g/mol
InChI Key: VYHCBAHHXCYDQC-UHFFFAOYSA-N
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Description

3,3’-(3,6-Dihydropyrazine-2,5-diyl)dipropanoic acid, also known as DPPA, is a chemical compound with the molecular formula C10H14N2O4 and a molecular weight of 226.22900 . It is a potent metal chelator that can be used in the treatment of cancer .


Synthesis Analysis

The synthesis of DPPA involves several steps. The literature suggests that 5-Aminolevulinic acid (CAS#:5451-09-2) is a precursor in the synthetic route . More detailed information about the synthesis process can be found in the Journal of Pharmaceutical Sciences, 2000, vol. 89, # 10 p. 1335 - 1341 .


Molecular Structure Analysis

The molecular structure of DPPA consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass is 226.09500 .


Chemical Reactions Analysis

DPPA is known to bind to metal ions and prevent their access to vital cellular components such as DNA and proteins . This property makes it a potent inhibitor of mitochondrial function .


Physical And Chemical Properties Analysis

The physical and chemical properties of DPPA are not fully known. The predicted density and boiling point are not available . The molecular weight is 226.22900 and the exact mass is 226.09500 .

Mechanism of Action

DPPA acts by binding to metal ions and preventing their access to vital cellular components such as DNA and proteins . This agent has been shown to inhibit the growth of carcinoma cells in culture . It also has an effect on the synthesis of demyelination, which may account for its ability to prevent reactive oxygen species from damaging DNA . At high concentrations, DPPA damages mitochondria by releasing hydrogen peroxide into the cell cytoplasm .

Safety and Hazards

DPPA is a strong inhibitor of mitochondrial function and at high concentrations, it damages mitochondria by releasing hydrogen peroxide into the cell cytoplasm . The release of hydrogen peroxide causes catalase to become active, leading to cell death .

properties

IUPAC Name

3-[6-(2-carboxyethyl)-2,5-dihydropyrazin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c13-9(14)3-1-7-5-12-8(6-11-7)2-4-10(15)16/h1-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHCBAHHXCYDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NCC(=N1)CCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617432
Record name 3,3'-(3,6-Dihydropyrazine-2,5-diyl)dipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77479-03-9
Record name 3,6-Dihydro-2,5-pyrazinedipropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77479-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dihydro-2,5-pyrazinedipropanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077479039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-(3,6-Dihydropyrazine-2,5-diyl)dipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-DIHYDRO-2,5-PYRAZINEDIPROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AHR3HLN6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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